molecular formula C9H9BrClN3 B13717794 5-Amino-3-(4-bromophenyl)pyrazole Hydrochloride

5-Amino-3-(4-bromophenyl)pyrazole Hydrochloride

Cat. No.: B13717794
M. Wt: 274.54 g/mol
InChI Key: LFIGFQUCIWTMLK-UHFFFAOYSA-N
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Description

5-Amino-3-(4-bromophenyl)pyrazole Hydrochloride is a chemical compound with the molecular formula C9H8BrN3·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-bromophenyl)pyrazole Hydrochloride typically involves the reaction of 4-bromoaniline with hydrazine hydrate and ethyl acetoacetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the pyrazole ring. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-bromophenyl)pyrazole Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine using appropriate oxidizing or reducing agents.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol at room temperature.

    Oxidation: Potassium permanganate in acetone under reflux.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.

Major Products

    Substitution: Formation of 5-amino-3-(4-methoxyphenyl)pyrazole.

    Oxidation: Formation of 5-nitro-3-(4-bromophenyl)pyrazole.

    Reduction: Formation of 5-amino-3-(4-aminophenyl)pyrazole.

Scientific Research Applications

5-Amino-3-(4-bromophenyl)pyrazole Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-bromophenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(4-chlorophenyl)pyrazole
  • 5-Amino-3-(4-methylphenyl)pyrazole
  • 5-Amino-3-(4-fluorophenyl)pyrazole

Uniqueness

5-Amino-3-(4-bromophenyl)pyrazole Hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions compared to its chloro, methyl, and fluoro analogs. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets .

Properties

Molecular Formula

C9H9BrClN3

Molecular Weight

274.54 g/mol

IUPAC Name

5-(4-bromophenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H8BrN3.ClH/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H

InChI Key

LFIGFQUCIWTMLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)Br.Cl

Origin of Product

United States

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